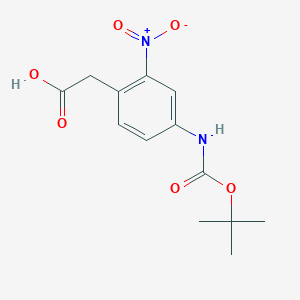

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

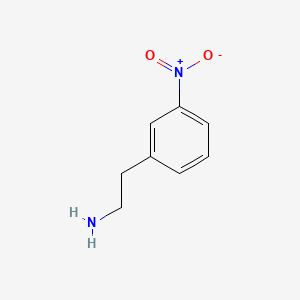

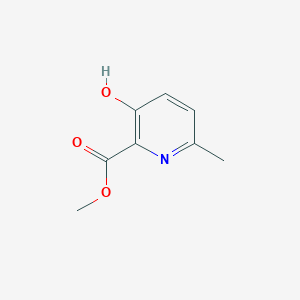

The compound “2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. The presence of the nitro group (-NO2) and the acetic acid moiety (-COOH) suggest that this compound might be involved in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bulky Boc group, the electron-withdrawing nitro group, and the polar acetic acid group. These groups would significantly influence the physical and chemical properties of the compound .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The nitro group might be reduced to an amine, and the acetic acid moiety could react with bases or be involved in esterification reactions. The Boc group could be removed under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar acetic acid group and the nitro group would likely make the compound relatively polar. The Boc group is quite bulky and could influence the compound’s solubility and reactivity .Applications De Recherche Scientifique

Environmental Impact and Toxicology

- Research on similar compounds, like 2,4-dichlorophenoxyacetic acid (2,4-D), highlights their widespread use in agriculture as herbicides and the consequential environmental presence. These studies emphasize the ecological and toxicological effects, including potential toxicity to non-target organisms and the role of such compounds in aquatic and soil environments. The importance of understanding their degradation pathways and the development of methods for their removal or reduction in wastewater and environmental samples is underscored (Zuanazzi et al., 2020; Goodwin et al., 2018).

Chemical Degradation and Analysis

- Studies on the degradation of similar compounds offer insights into the analytical methods and degradation processes relevant to environmental and pharmaceutical contexts. For instance, the degradation of nitisinone (related to triketone herbicides) under various conditions has been analyzed using LC-MS/MS, illustrating the stability of degradation products and providing a basis for understanding the environmental and metabolic stability of related compounds (Barchańska et al., 2019).

Antimicrobial and Disinfection Applications

- The use of peracetic acid, a compound with a functional group similar to the acetic acid moiety in the chemical of interest, demonstrates the antimicrobial properties that such compounds can exhibit. Peracetic acid's effectiveness in wastewater disinfection highlights the potential for related compounds to be explored for antimicrobial applications, given their effectiveness against a broad spectrum of microorganisms and the absence of harmful by-products (Kitis, 2004).

Proteostasis and Medical Research

- The therapeutic potential of chemical chaperones, such as 4-phenylbutyric acid, in maintaining proteostasis and alleviating endoplasmic reticulum stress, suggests a research avenue for similar compounds. This line of investigation is pertinent to understanding the cellular mechanisms affected by nitrophenyl compounds and their derivatives, potentially informing drug development and therapeutic strategies (Kolb et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-nitrophenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-9-5-4-8(6-11(16)17)10(7-9)15(19)20/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDVJUQDFSSGCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446589 |

Source

|

| Record name | {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid | |

CAS RN |

512180-63-1 |

Source

|

| Record name | {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)